molecular formula C8H11NO B13115733 (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one

(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one

Cat. No.: B13115733
M. Wt: 137.18 g/mol
InChI Key: OGLYOSZBLDFBFC-SSDOTTSWSA-N
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Description

(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is a chiral compound with a unique indolizine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a wide range of biological activities.

    Indolizine: Another related compound with similar chemical properties.

    Tetrahydroquinoline: Shares some structural similarities and is used in various chemical and biological applications.

Uniqueness

(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is unique due to its specific chiral configuration and the presence of the indolizine ring

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(8aS)-2,3,8,8a-tetrahydro-1H-indolizin-5-one

InChI

InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,5,7H,2-4,6H2/t7-/m1/s1

InChI Key

OGLYOSZBLDFBFC-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H]2CC=CC(=O)N2C1

Canonical SMILES

C1CC2CC=CC(=O)N2C1

Origin of Product

United States

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